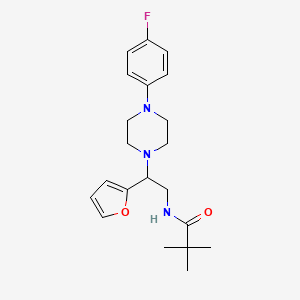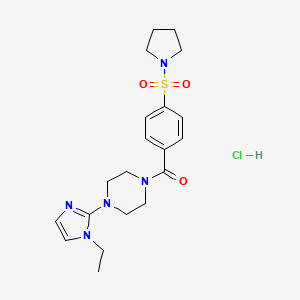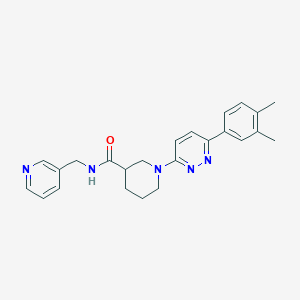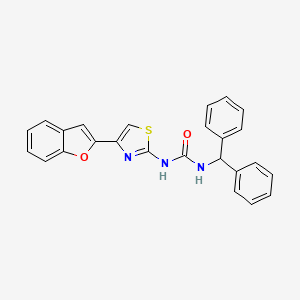![molecular formula C20H12BrFN2O B2396372 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-27-7](/img/structure/B2396372.png)
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile (abbreviated as ABFC) is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its ability to interact with various biological systems and for its potential therapeutic effects.
科学的研究の応用
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for its ability to interact with various biological systems and has been found to have potential therapeutic effects. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential to inhibit the growth of bacteria and viruses. Additionally, 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for its potential to inhibit the activity of enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of G-protein coupled receptors.
作用機序
The mechanism of action of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is not yet fully understood. However, it is known that 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile binds to various proteins, including G-protein coupled receptors, and that this binding can lead to a variety of effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been shown to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the inhibition of signal transduction pathways and the modulation of enzyme activity. Additionally, 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been shown to inhibit the growth of bacteria and viruses and to induce apoptosis in cancer cells. It has also been found to have potential therapeutic effects, such as the inhibition of the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile in laboratory experiments include its high yield of production and its ability to interact with various proteins and to modulate their activity. Additionally, 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been found to have potential therapeutic effects and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. However, the mechanism of action of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is not yet fully understood, and further research is needed to better understand its effects. Additionally, 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound and may have potential side effects that need to be further studied.
将来の方向性
For research on 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile include further study of its mechanism of action, its potential therapeutic effects, and its potential side effects. Additionally, further research is needed to explore the potential of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile to interact with other proteins and to modulate their activity. Additionally, further research is needed to explore the potential of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile to interact with DNA and RNA and to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile to inhibit the growth of bacteria and viruses.
合成法
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has been synthesized in various ways, including the reaction of 4-fluorophenylboronic acid with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst. This method produces 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile in yields of up to 93%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and the reaction of 4-fluorobenzaldehyde with 2-amino-7-bromochromene-3-carbonitrile in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-14-4-1-12-9-18-16(8-13(12)7-14)19(17(10-23)20(24)25-18)11-2-5-15(22)6-3-11/h1-9,19H,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOWHMBLMCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)
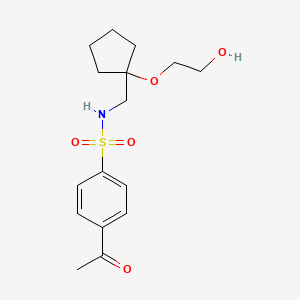

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2396305.png)
